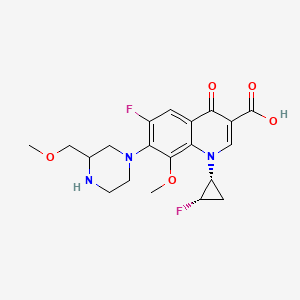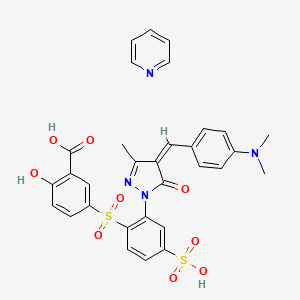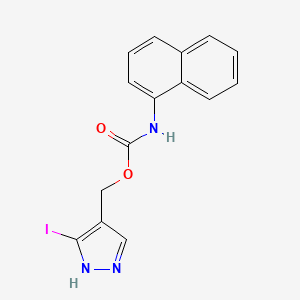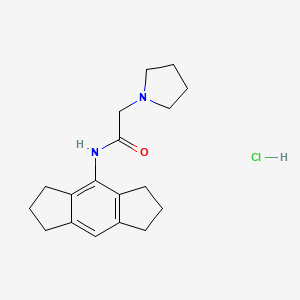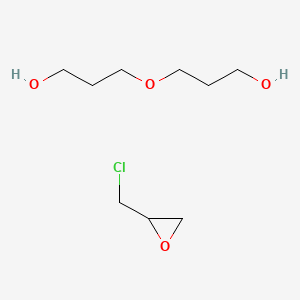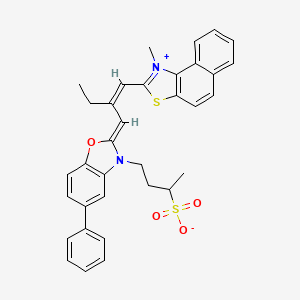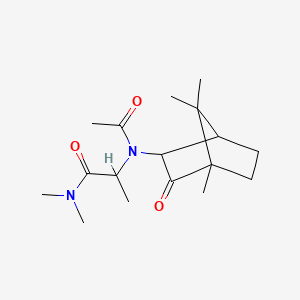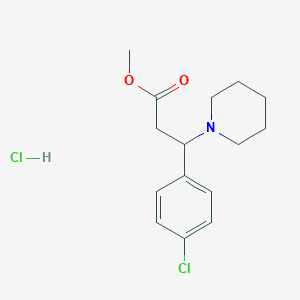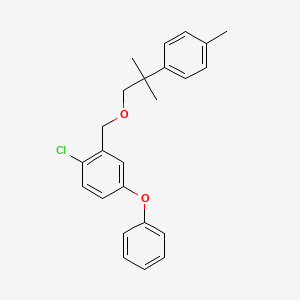
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a phenoxy group, and a complex alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- typically involves multiple steps. One common method includes the following steps:
Formation of the Alkyl Chain: The alkyl chain can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reactions: The introduction of the chlorine atom and the phenoxy group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be done using chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling Reactions: The final step involves coupling the synthesized alkyl chain with the benzene ring, which can be done using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the chlorine atom, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and interactions involving aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-2-methyl-: Similar in structure but lacks the complex alkyl chain and phenoxy group.
Benzene, 1-chloro-4-methyl-: Another chlorinated benzene derivative with a different substitution pattern.
Toluene, o-chloro-: A simpler aromatic compound with a single chlorine substituent.
Uniqueness
Benzene, 1-chloro-2-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-4-phenoxy- is unique due to its multi-substituted benzene ring, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
83493-15-6 |
|---|---|
Fórmula molecular |
C24H25ClO2 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
1-chloro-2-[[2-methyl-2-(4-methylphenyl)propoxy]methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C24H25ClO2/c1-18-9-11-20(12-10-18)24(2,3)17-26-16-19-15-22(13-14-23(19)25)27-21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3 |
Clave InChI |
ALEXTXSVFVEMAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)COCC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


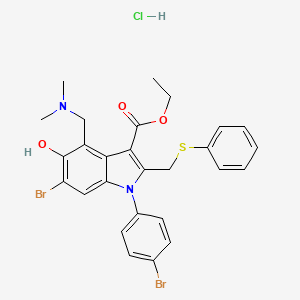


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
